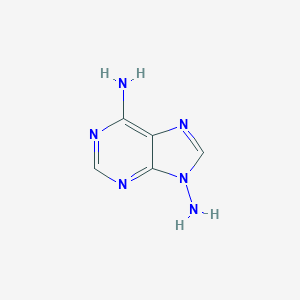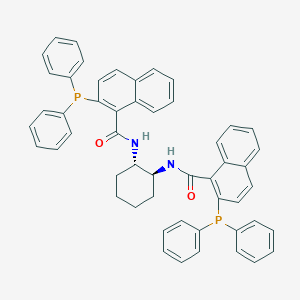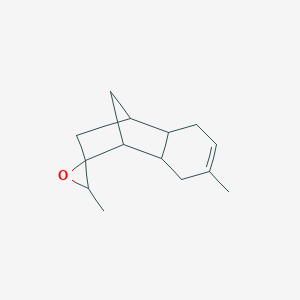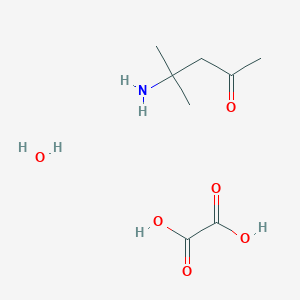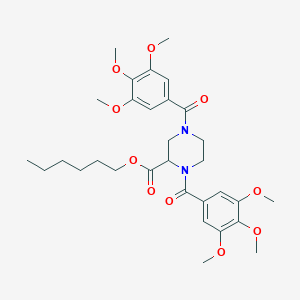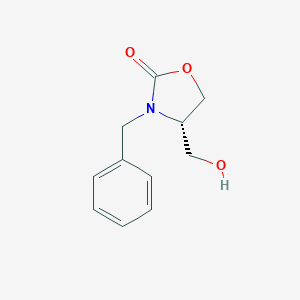
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone, also known as benzyl oxazolidinone, is a chiral building block used in the synthesis of various biologically active compounds. It is widely used in the pharmaceutical industry for the development of drugs due to its unique chemical properties.
Mecanismo De Acción
Benzyl oxazolidinone acts as a chiral auxiliary by controlling the stereochemistry of reactions. It forms a complex with the substrate, which then undergoes the reaction. The chiral auxiliary can be easily removed after the reaction, leaving behind the desired product with the desired stereochemistry.
Efectos Bioquímicos Y Fisiológicos
Benzyl oxazolidinone has no known biochemical or physiological effects as it is primarily used as a synthetic reagent in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone in lab experiments is its ability to control the stereochemistry of reactions. It is also relatively easy to synthesize and purify. However, the main limitation is that it can be expensive and time-consuming to use in large-scale reactions.
Direcciones Futuras
There are several future directions for the use of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone in scientific research. One area of interest is the development of new chiral catalysts for asymmetric catalysis reactions. Another area of interest is the synthesis of new biologically active compounds using (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone as a chiral auxiliary. Additionally, the development of more efficient and cost-effective methods for the synthesis and purification of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone is an ongoing area of research.
Métodos De Síntesis
The synthesis of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone involves the reaction of benzaldehyde and glycine in the presence of a catalyst. The reaction produces a racemic mixture of (S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone oxazolidinone, which can be separated into its enantiomers using chiral chromatography.
Aplicaciones Científicas De Investigación
Benzyl oxazolidinone has been extensively studied for its various applications in scientific research. It has been used as a chiral auxiliary for the synthesis of various natural products and pharmaceuticals. It has also been used as a ligand in asymmetric catalysis reactions.
Propiedades
Número CAS |
136015-39-9 |
|---|---|
Nombre del producto |
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone |
Fórmula molecular |
C11H13NO3 |
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
(4S)-3-benzyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-7-10-8-15-11(14)12(10)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2/t10-/m0/s1 |
Clave InChI |
ZFKDWURAIPCLAI-JTQLQIEISA-N |
SMILES isomérico |
C1[C@@H](N(C(=O)O1)CC2=CC=CC=C2)CO |
SMILES |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
SMILES canónico |
C1C(N(C(=O)O1)CC2=CC=CC=C2)CO |
Sinónimos |
(S)-3-Benzyl-4-(hydroxymethyl)-2-oxazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





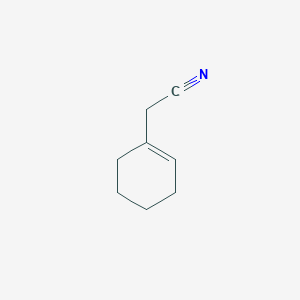
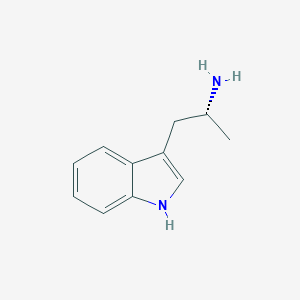

![Dipotassium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B146474.png)

